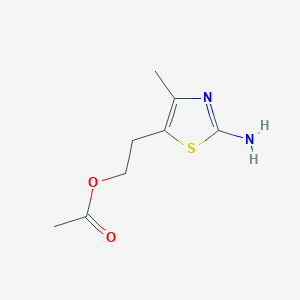

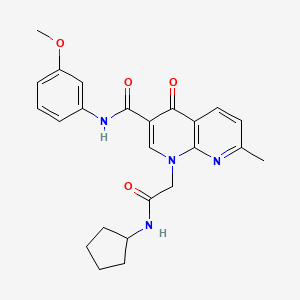

![molecular formula C21H17F3N2O2 B2511351 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421526-91-1](/img/structure/B2511351.png)

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various indole acetamide derivatives has been explored in the provided studies. For instance, novel 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized and evaluated for antidepressant activity . Another study reported the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole with good yield, which involved stirring specific precursor compounds in dry dichloromethane . Similarly, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a tubulin inhibitor, was optimized using a straightforward route from unsubstituted indole . These studies highlight the diverse synthetic routes and precursor compounds used to create indole acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of the anti-inflammatory indole acetamide derivative was determined using single crystal X-ray diffraction studies and further analyzed through density functional theory calculations . The structure of another compound, a tubulin inhibitor, was assigned by sophisticated NMR experiments and X-ray crystallography . These analyses provide detailed insights into the molecular conformations and electronic properties of the indole acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of indole acetamide derivatives has been investigated in several studies. For instance, the Beckmann rearrangement was used to synthesize 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles, which were characterized by spectroscopic techniques and X-ray crystallography . Another study synthesized N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue, exploring their decomposition in aqueous solution . These reactions demonstrate the versatility of indole acetamide derivatives in undergoing various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives were evaluated through different methods. Antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were assessed using ferric reducing antioxidant power and DPPH methods, revealing considerable activity . The crystal structures and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles were studied, providing evidence of hydrogen bonding networks and π-stacking . These studies contribute to understanding the structure-activity relationships and potential applications of indole acetamide derivatives.

Case Studies and Biological Activity

科学的研究の応用

Molecular Design and Synthesis

The design and synthesis of indole acetamide derivatives, such as those involving 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide, are focused on developing compounds with specific biological activities. These compounds are synthesized through various chemical reactions and characterized by spectroscopic methods. For instance, the synthesis of an anti-inflammatory drug involved stirring a specific compound with 1H-indole-2-carboxylic acid in dichloromethane, followed by spectroscopic analyses for characterization (Al-Ostoot et al., 2020).

Antiplasmodial Activity

Research on N-(3-Trifluoroacetyl-indol-7-yl) acetamides, which share a structural similarity with the given compound, has shown potential in vitro antiplasmodial properties. These studies involve the synthesis of novel compounds followed by evaluation against the Plasmodium falciparum strain, demonstrating the importance of specific functional groups for biological activity (Mphahlele et al., 2017).

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives aims to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. These activities are evaluated through various biological assays, highlighting the therapeutic potential of indole acetamide derivatives (Rani et al., 2014).

Antimicrobial Activity

Some indole acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising activity against various pathogenic microorganisms, indicating their potential use in developing new antimicrobial agents (Debnath et al., 2015).

Antioxidant Properties

The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives for antioxidant activity highlight the role of specific substituents in enhancing the antioxidant potential of these compounds. These studies involve various assays to measure antioxidant activity, demonstrating the health-related applications of indole acetamide derivatives (Gopi & Dhanaraju, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

2-(1H-indol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-5-7-17(13-16)28-11-4-3-10-25-20(27)12-15-14-26-19-9-2-1-8-18(15)19/h1-2,5-9,13-14,26H,10-12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHFVCVHCQKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)

![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)